6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
Übersicht
Beschreibung
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one, also known as KP372-1, is a chemical compound that blocks Akt signalling through the PI3K pathway . It inhibits cell proliferation and induces apoptosis of thyroid cancer cells .
Molecular Structure Analysis
The molecular formula of 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one is C10H4N6O . Its molecular weight is 224.18 .Physical And Chemical Properties Analysis
The molecular formula of 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one is C10H4N6O . Its molecular weight is 224.18 . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Pancreatic Cancer Treatment
KP372-1 has been identified as a novel NQO1 redox cycling agent that induces cytotoxicity in cancer cells by creating a redox imbalance. This compound is particularly potent against pancreatic cancer cells, where it causes significant DNA damage, including DNA breaks. The DNA damage induced by KP372-1 hyperactivates PARP1, leading to cell death . This makes KP372-1 a promising chemotherapeutic agent for selectively targeting pancreatic cancer.
Overcoming PARP Inhibitor Resistance
In combination with PARP inhibitors like rucaparib, KP372-1 can synergize to enhance lethality in NQO1 over-expressing cancers. KP372-1-induced AKT hyperactivation blocks DNA repair by regulating the FOXO3a/GADD45α pathway, which helps overcome PARP inhibitor resistance . This application is crucial for treating tumors with homologous recombination deficiency and for expanding the therapeutic utility of PARP inhibitors.
Leukemia Treatment
KP372-1 is a potent inhibitor of AKT and PKD, which are critical in the survival and proliferation of leukemia cells. By blocking the PI3K/AKT/mTOR signaling pathways, KP372-1 induces apoptosis in leukemia cell lines and primary tumor cells from patients with acute myeloid leukemia (AML) . This application highlights the potential of KP372-1 as a targeted therapy for leukemia.
Inhibition of Multiple Kinases
The compound has been shown to directly inhibit the kinase activity of AKT, PDK1, and FLT3 in a concentration-dependent manner. This simultaneous inhibition can affect the survival of AML cell lines and primary AML samples, presenting a multi-faceted approach to cancer treatment .
Amplification of DNA Damage
The reactive oxygen species (ROS) generated by NQO1-dependent redox cycling of KP372-1 amplify DNA damage, leading to cancer cell death. This mechanism can be exploited to induce cytotoxicity in cancer cells, providing a pathway for the development of new cancer treatments .
Targeting Redox Imbalance
KP372-1’s ability to induce a redox imbalance is a unique approach to cancer treatment. By targeting the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), KP372-1 can selectively induce cytotoxicity in cancer cells, sparing normal cells . This selective targeting is beneficial for reducing side effects and increasing the efficacy of cancer therapies.
Wirkmechanismus
Target of Action
KP372-1, also known as 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one or KP-17483, primarily targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), and the AKT protein . NQO1 is a key enzyme involved in cellular defense against oxidative stress and carcinogenesis . AKT, on the other hand, is a central node in the PI3K pathway, which regulates cell proliferation and survival .
Mode of Action
KP372-1 acts as a redox cycling agent for NQO1, inducing extensive reactive oxygen species (ROS) generation . This ROS generation amplifies DNA damage, leading to cancer cell death . Additionally, KP372-1 inhibits AKT, blocking signaling through the PI3K pathway .
Biochemical Pathways
The biochemical pathways affected by KP372-1 involve the FOXO3a/GADD45α pathway and the PI3K/AKT/mTOR signaling pathway . KP372-1 induces a transient and dramatic AKT hyperactivation that inhibits DNA repair by regulating the FOXO3a/GADD45α pathway . This action enhances the lethality of PARP inhibitors and helps overcome resistance to these inhibitors .
Pharmacokinetics
The pharmacokinetics of KP372-1 are still under investigation. It is known that the compound’s levels in blood, tumor, liver, and brain can be assessed by lc-ms/ms analyses .
Result of Action
The primary result of KP372-1’s action is the induction of apoptosis and anoikis in cancer cells . By causing robust DNA damage, including DNA breaks, KP372-1 hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .
Action Environment
The action environment of KP372-1 is largely dependent on the cellular context, particularly the expression levels of NQO1 . KP372-1 is more potent against cancer cells that overexpress NQO1 . Furthermore, the combination of KP372-1 with other agents, such as PARP inhibitors, can enhance cytotoxicity in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOAASSUQIXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8N12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1374996-60-7 | |
Record name | 1374996-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.